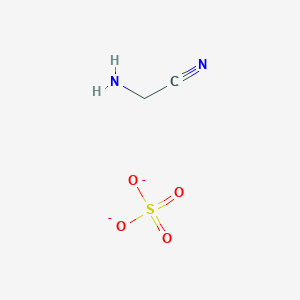

2-Aminoacetonitrile;sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

2-Aminoacetonitrile sulfate can be synthesized through a multi-step process. One common method involves the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to produce aminoacetonitrile. This intermediate is then reacted with a methanol solution of sulfuric acid to yield 2-aminoacetonitrile sulfate .

Condensation Reaction: Ammonium chloride, formaldehyde, and water are mixed in a reactor and cooled to below 0°C. A 30-40% aqueous solution of sodium cyanide is added dropwise, followed by acetic acid. The reaction mixture is stirred for 1-2 hours at below 0°C, then filtered and centrifuged to obtain aminoacetonitrile.

Sulfuric Acid Reaction: The aminoacetonitrile is reacted with a methanol solution of sulfuric acid at 30-35°C for 1-2 hours.

Industrial Production Methods

Industrial production of 2-aminoacetonitrile sulfate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

2-Aminoacetonitrile sulfate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to produce glycine, a simple amino acid.

Substitution Reactions: The compound can participate in substitution reactions due to the presence of the amino and nitrile groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Aminoacetonitrile sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocycles.

Biology: The compound is studied for its potential role in prebiotic chemistry and the origin of life.

Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 2-aminoacetonitrile sulfate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholine agonist, causing spastic paralysis in nematodes, leading to their rapid expulsion from the host . The compound’s bifunctional nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

相似化合物的比较

2-Aminoacetonitrile sulfate can be compared with other similar compounds such as:

Aminoacetonitrile: The base compound without the sulfate group, used in similar applications but with different reactivity and solubility properties.

Glycinonitrile: Another name for aminoacetonitrile, highlighting its relationship to glycine.

Acetonitrile: A simpler nitrile compound used primarily as a solvent in organic synthesis.

The uniqueness of 2-aminoacetonitrile sulfate lies in its sulfate group, which enhances its solubility in water and its reactivity in certain chemical reactions.

生物活性

2-Aminoacetonitrile sulfate (CAS No. 151-63-3) is an organic compound with significant biological activity. It is a derivative of aminoacetonitrile, a bifunctional compound that has garnered attention for its potential applications in pharmacology, particularly as an antihelmintic agent. This article delves into the biological activities of 2-aminoacetonitrile sulfate, focusing on its mechanisms, effects, and relevant case studies.

2-Aminoacetonitrile sulfate can be represented by the formula C2H6N2O4S and has a molecular weight of 154.15 g/mol. It is typically encountered in the form of its salts, which are more stable than the free base due to the inherent instability of aminoacetonitrile at room temperature .

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆N₂O₄S |

| Molecular Weight | 154.15 g/mol |

| CAS Number | 151-63-3 |

| Solubility | Soluble in water |

2-Aminoacetonitrile sulfate exhibits its biological effects primarily through interaction with acetylcholine receptors. It acts as a specific agonist for nematode acetylcholine receptors, leading to spastic paralysis in these organisms, which facilitates their expulsion from hosts . This mechanism underpins its application as an antihelmintic agent.

Anthelmintic Activity

Research indicates that derivatives of aminoacetonitrile, including 2-aminoacetonitrile sulfate, are effective against various nematodes. They induce paralysis in these parasites by overstimulating neuromuscular junctions, resulting in rapid expulsion from the host organism .

Case Study 1: Efficacy Against Nematodes

A study conducted on the efficacy of 2-aminoacetonitrile sulfate demonstrated significant activity against Haemonchus contortus, a parasitic nematode affecting livestock. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations resulted in increased paralysis and mortality rates among the nematodes.

Case Study 2: Liver Protective Effects

Another investigation highlighted the hepatoprotective properties of aminoacetonitrile derivatives. In animal models subjected to liver damage via carbon tetrachloride administration, treatment with 2-aminoacetonitrile sulfate resulted in a marked reduction in liver enzyme levels indicative of liver injury. The study concluded that this compound could serve as a protective agent against chemically induced liver damage .

Table 2: Summary of Case Studies on Biological Activity

| Study Focus | Findings |

|---|---|

| Anthelmintic Activity | Effective against Haemonchus contortus |

| Liver Protective Effects | Reduced liver enzyme levels in treated models |

Safety and Toxicity

While 2-aminoacetonitrile sulfate shows promising biological activity, it is essential to consider its safety profile. The compound is classified under hazardous materials due to its potential toxicity when mishandled . Precautionary measures should be observed during handling and application.

Table 3: Safety Information

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled) |

属性

分子式 |

C2H4N2O4S-2 |

|---|---|

分子量 |

152.13 g/mol |

IUPAC 名称 |

2-aminoacetonitrile;sulfate |

InChI |

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)/p-2 |

InChI 键 |

GTGIXCPOLMWQTC-UHFFFAOYSA-L |

规范 SMILES |

C(C#N)N.[O-]S(=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。